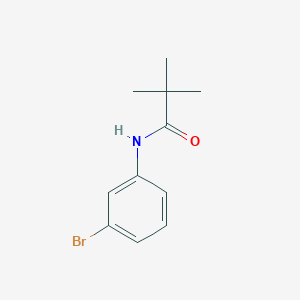

N-(3-bromophenyl)-2,2-dimethylpropanamide

Description

N-(3-bromophenyl)-2,2-dimethylpropanamide is an organic compound characterized by a bromophenyl group attached to the nitrogen of a 2,2-dimethylpropanamide moiety. Its chemical structure and properties are defined by these constituent parts. Basic information about this compound is cataloged in various chemical databases. scbt.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C11H14BrNO |

| Molecular Weight | 256.14 g/mol |

| CAS Number | 91812-42-1 |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJYXDKEMCTTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromophenyl 2,2 Dimethylpropanamide and Its Analogues

Direct Synthesis Routes to N-(3-bromophenyl)-2,2-dimethylpropanamide

The primary approach to synthesizing this compound involves the formation of an amide bond between 3-bromoaniline (B18343) and a pivaloyl source.

The creation of the amide linkage is a cornerstone of organic synthesis, and several robust methods are applicable for the preparation of this compound. unimi.it A common and direct method is the acylation of 3-bromoaniline with pivaloyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Alternative strategies focus on the activation of pivalic acid (2,2-dimethylpropanoic acid). ucl.ac.uk The use of stoichiometric coupling agents is a prevalent approach for forming amide bonds under mild conditions. ucl.ac.uk Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These reagents convert the carboxylic acid into a highly reactive intermediate that readily reacts with the amine. nih.gov

Another approach involves the conversion of pivalic acid to a more reactive acyl donor. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the corresponding acid chloride, pivaloyl chloride, which can then be reacted with 3-bromoaniline. reddit.com

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the base or catalyst used. researchgate.net

Solvents can significantly influence reaction rates and yields. A systematic study might involve screening various solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF). ucl.ac.ukresearchgate.net For instance, while some reactions may proceed at room temperature, others might require heating to reflux to achieve a reasonable conversion rate. researchgate.net One study on a multi-component reaction noted that while only trace amounts of product were obtained in solvents like water, acetonitrile, DMF, and THF at room temperature, elevating the temperature to reflux significantly increased the yields, with ethanol (B145695) proving to be the optimal solvent in that specific case. researchgate.net

The following interactive table illustrates a hypothetical optimization study for the reaction between 3-bromoaniline and pivaloyl chloride, showcasing the impact of different solvents and temperatures on the product yield.

| Entry | Solvent | Temperature (°C) | Base | Yield (%) |

| 1 | Dichloromethane (DCM) | 25 | Triethylamine | 85 |

| 2 | N,N-Dimethylformamide (DMF) | 25 | Pyridine | 88 |

| 3 | Tetrahydrofuran (THF) | 66 (reflux) | Triethylamine | 92 |

| 4 | Acetonitrile | 82 (reflux) | Pyridine | 75 |

| 5 | Toluene | 111 (reflux) | Triethylamine | 90 |

This table is a hypothetical representation to illustrate the concept of reaction optimization.

Synthesis of Structurally Related N-Aryl-2,2-dimethylpropanamides

The synthetic principles applied to this compound can be extended to create a wide array of structurally related N-aryl-2,2-dimethylpropanamides.

The synthesis of various halogenated N-aryl-2,2-dimethylpropanamides can be readily achieved by substituting 3-bromoaniline with other halogenated anilines. This strategy allows for the introduction of different halogens (fluorine, chlorine, iodine) at various positions on the phenyl ring. For example, reacting 4-chloroaniline, 3-fluoroaniline, or 4-iodoaniline (B139537) with pivaloyl chloride under standard amidation conditions would yield N-(4-chlorophenyl)-2,2-dimethylpropanamide, N-(3-fluorophenyl)-2,2-dimethylpropanamide, and N-(4-iodophenyl)-2,2-dimethylpropanamide, respectively. The synthesis of diverse halogenated N-aryl amides is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govmdpi.com

The following table provides examples of potential halogenated aryl derivatives that can be synthesized using this methodology.

| Amine Precursor | Acylating Agent | Product Name |

| 4-Chloroaniline | Pivaloyl chloride | N-(4-chlorophenyl)-2,2-dimethylpropanamide |

| 3-Fluoroaniline | Pivaloyl chloride | N-(3-fluorophenyl)-2,2-dimethylpropanamide |

| 4-Iodoaniline | Pivaloyl chloride | N-(4-iodophenyl)-2,2-dimethylpropanamide |

| 3,4-Dichloroaniline | Pivaloyl chloride | N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide |

Beyond halogens, a wide variety of functional groups can be introduced onto the phenyl ring of N-aryl-2,2-dimethylpropanamides. By selecting appropriately substituted anilines, a diverse library of compounds can be generated. researchgate.net For instance, using precursors like 3-methylaniline, 4-methoxyaniline, or 3-nitroaniline (B104315) would result in the corresponding N-(3-methylphenyl)-, N-(4-methoxyphenyl)-, or N-(3-nitrophenyl)-2,2-dimethylpropanamide. This modular approach is highly valuable for developing structure-activity relationships in drug discovery and materials science. The palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol is another advanced method for producing N-aryl carbamates, which are related structures. mit.edu

The N-aryl amide framework can serve as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. One relevant strategy involves the intramolecular cyclization of N-arylpropynamides. researchgate.net In these reactions, an N-aryl amide containing an alkyne functionality undergoes a cyclization reaction, often mediated by an electrophilic reagent. For example, the use of phenyliodine(III) diacetate (PIDA) in the presence of a halide source (like LiCl or LiBr) can facilitate an intramolecular cyclization/halogenation of N-arylpropynamides to yield 3-halogenated quinolin-2-ones. researchgate.net While the substrate is not a 2,2-dimethylpropanamide, this illustrates how the N-aryl amide scaffold can be elaborated into bicyclic heterocyclic structures through electrophilic cyclization pathways. Such strategies are crucial for building complex molecules with potential biological activity. researchgate.net

Nucleophilic Displacement Reactions in Intermediate Formation

The formation of the amide bond in this compound is a quintessential example of a nucleophilic acyl substitution reaction. This class of reactions is fundamental to the synthesis of amides and involves the attack of a nucleophile on an electrophilic carbonyl carbon, leading to the substitution of a leaving group.

In the context of synthesizing this compound, the primary nucleophile is 3-bromoaniline. The nitrogen atom of the amino group in 3-bromoaniline possesses a lone pair of electrons, rendering it nucleophilic. The electrophilic partner is typically an activated derivative of 2,2-dimethylpropanoic acid (pivalic acid). The most common activated form is pivaloyl chloride, which is readily prepared from pivalic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reaction mechanism proceeds via a tetrahedral intermediate. The nucleophilic nitrogen of 3-bromoaniline attacks the carbonyl carbon of pivaloyl chloride, breaking the C=O π bond and forming a transient tetrahedral intermediate. This intermediate is unstable and collapses by reforming the C=O double bond and expelling the chloride ion, which is a good leaving group. The final step involves the deprotonation of the nitrogen atom, typically by a mild base present in the reaction mixture (such as pyridine or an excess of the aniline (B41778) starting material), to yield the stable this compound.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Bromoaniline | Pivaloyl chloride | Pyridine, CH₂Cl₂ | This compound |

| 3-Bromoaniline | Pivalic anhydride | Heat | This compound |

Another relevant nucleophilic displacement reaction in the broader context of synthesizing analogues is nucleophilic aromatic substitution (SNAr). While the bromine on the phenyl ring of the target compound is generally unreactive towards nucleophilic attack under standard conditions, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring. For the synthesis of certain analogues, a precursor with a different leaving group (e.g., fluorine or a nitro group) in the meta position could undergo nucleophilic displacement by an appropriate nucleophile to introduce desired functionalities.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound and its analogues is critically dependent on the availability of appropriately functionalized precursors. This section delves into the key synthetic strategies for preparing these precursors, including selective bromination, phosphonylation, and directed hydroxylation.

Selective Bromination Techniques in Precursor Derivatization

The synthesis of the key precursor, 3-bromoaniline, requires a regioselective bromination strategy that directs the bromine atom to the meta position of the aniline derivative. Direct bromination of aniline with elemental bromine typically results in a mixture of ortho- and para-substituted products, along with polybrominated species, due to the strong activating and ortho-, para-directing nature of the amino group. researchgate.netscispace.com To achieve the desired meta-substitution, several techniques have been developed.

One common strategy involves the nitration of benzene (B151609) to nitrobenzene, followed by bromination. The nitro group is a meta-directing group, which facilitates the introduction of a bromine atom at the 3-position. Subsequent reduction of the nitro group, typically with a metal catalyst such as iron or tin in the presence of acid, affords 3-bromoaniline. purdue.edu

More advanced and direct methods for the meta-bromination of anilines have also been reported. Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. For instance, using a directing group on the nitrogen atom, it is possible to achieve meta-C–H bromination of aniline derivatives with high selectivity, overcoming the inherent ortho/para directing effect of the nitrogen. ontosight.ainih.gov

Another approach to control the regioselectivity of bromination is to modulate the electronic properties of the aniline substrate. For instance, in acidic media, the anilinium ion is formed, where the -NH₃⁺ group is deactivating and meta-directing. However, bromination under these conditions is often sluggish. A more practical approach involves the use of specific brominating agents and catalysts that favor meta-bromination.

| Method | Brominating Agent | Catalyst/Conditions | Major Product | Regioselectivity (m:o:p) | Reference |

| Nitration-Bromination-Reduction | Br₂/FeBr₃ (on nitrobenzene) | 1. HNO₃/H₂SO₄ 2. Br₂/FeBr₃ 3. Fe/HCl | 3-Bromoaniline | High | purdue.edu |

| Pd-Catalyzed C-H Activation | N-Bromosuccinimide (NBS) | Pd(OAc)₂ / Directing Group | meta-Bromoaniline derivative | High | ontosight.ainih.gov |

| Electrophilic Bromination | Br₂ in Acetic Acid | Protection of amino group | p-Bromoaniline | Low | researchgate.net |

Phosphonylation Reactions and Regioselectivity

The introduction of a phosphonate (B1237965) group onto the aromatic ring of this compound analogues can be achieved through various phosphonylation reactions. A common method for forming a C-P bond is the palladium-catalyzed Hirao cross-coupling reaction, which involves the coupling of an aryl halide with a dialkyl phosphite (B83602). nih.govresearchgate.net In the context of a 3-bromo-substituted precursor, this reaction would introduce the phosphonate group at the position of the bromine atom.

The regioselectivity of phosphonylation becomes a more complex issue when dealing with a disubstituted benzene ring that has multiple potential reaction sites. For a precursor that is, for example, a dihalosubstituted aniline, the site of phosphonylation can often be controlled by the relative reactivity of the different halogen atoms (I > Br > Cl).

In cases where direct C-H phosphonylation is considered, the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. For a 3-bromoaniline derivative, the amino group is a strong ortho-, para-director, while the bromine atom is a weaker ortho-, para-director. Therefore, phosphonylation via electrophilic attack would be expected to occur at positions ortho and para to the amino group. However, steric hindrance from the bromine atom and the amide group in a more elaborated precursor would play a significant role in determining the final regiochemical outcome.

Transition-metal-free photoredox-catalyzed methods for the phosphonation of aryl halides have also been developed, offering milder reaction conditions. purdue.edu These reactions often proceed via aryl radical intermediates, and the regioselectivity is primarily determined by the position of the halide leaving group.

| Substrate | Phosphonylating Agent | Catalyst/Conditions | Product | Regioselectivity |

| Aryl Bromide | Diethyl phosphite | Pd(PPh₃)₄, Base | Aryl diethyl phosphonate | At site of bromine |

| Aryl Halide | Trialkyl phosphite | Photoredox catalyst, light | Aryl trialkyl phosphonate | At site of halide |

| 1-Bromo-3-nitrobenzene | Diethyl phosphite | Ni catalyst | Diethyl (3-nitrophenyl)phosphonate | At site of bromine |

Directed Hydroxylation Methodologies using Metallaphotocatalysis

The introduction of a hydroxyl group onto the aromatic ring of this compound analogues can provide access to valuable derivatives with potentially altered biological activities. Directed C-H hydroxylation has emerged as a powerful strategy for the regioselective installation of hydroxyl groups, avoiding the need for pre-functionalized substrates.

Metallaphotocatalysis has been successfully employed for the directed ortho-hydroxylation of anilides. researchgate.netnih.gov In this approach, the amide group of the anilide substrate acts as a directing group, coordinating to a metal catalyst. Under visible light irradiation and in the presence of a photocatalyst and an oxidant, selective hydroxylation occurs at the C-H bond ortho to the directing amide group.

For a substrate like this compound, this methodology would be expected to yield the 2-hydroxy or 6-hydroxy derivatives. The regioselectivity between these two positions would likely be influenced by the steric and electronic effects of the bromine atom at the 3-position.

This method is particularly attractive as it operates under mild conditions and can tolerate a range of functional groups. The use of a removable directing group allows for the synthesis of the desired hydroxylated aniline derivative after a subsequent deprotection step.

| Substrate | Catalyst System | Oxidant | Product | Regioselectivity | Reference |

| N-Phenylpivalamide | [RuCl₂(p-cymene)]₂ / 4CzIPN | PIFA | N-(2-Hydroxyphenyl)pivalamide | Ortho | researchgate.netnih.gov |

| N-(o-tolyl)pivalamide | [RuCl₂(p-cymene)]₂ / 4CzIPN | PIFA | N-(2-Hydroxy-6-methylphenyl)pivalamide | Ortho | researchgate.netnih.gov |

| N-(m-bromophenyl)pivalamide | [RuCl₂(p-cymene)]₂ / 4CzIPN | PIFA | N-(2-Hydroxy-3-bromophenyl)pivalamide | Ortho | researchgate.netnih.gov |

Advanced Structural Characterization Techniques and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides invaluable insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Elucidation of Solid-State Molecular Conformations

No published single-crystal X-ray diffraction studies for N-(3-bromophenyl)-2,2-dimethylpropanamide were identified. Consequently, the solid-state conformation of the molecule, including the dihedral angles between the phenyl ring and the amide group, as well as the orientation of the bulky tert-butyl group, has not been experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Detailed Proton and Carbon-13 NMR Assignments

Specific proton (¹H) and carbon-13 (¹³C) NMR spectral data and detailed peak assignments for this compound are not available in the public domain. While predictions can be made based on the structure, experimentally verified chemical shifts (δ) and coupling constants (J) are absent from the scientific literature.

Hypothetical ¹H and ¹³C NMR Data Table

The following table is a hypothetical representation of the type of data that would be expected from an NMR analysis. The values are for illustrative purposes only and are not based on experimental results.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C=O | - | ~176 |

| C(CH₃)₃ | - | ~40 |

| C(CH₃)₃ | ~1.3 | ~27 |

| Aromatic C-Br | - | ~122 |

| Aromatic C-N | - | ~140 |

| Aromatic C-H | ~7.2 - 7.8 | ~120 - 130 |

| N-H | ~8.0 | - |

Infrared and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups. No specific experimental IR or Raman spectra for this compound have been found in the surveyed literature. Key vibrational modes that would be expected include the N-H stretch, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, and various aromatic C-H and C=C stretching and bending vibrations.

Hypothetical IR/Raman Data Table

This table illustrates the expected vibrational modes and their approximate wavenumbers. These are generalized values and not from experimental data for the target compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3100 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Amide I (C=O Stretch) | 1700 - 1650 | IR, Raman |

| Amide II (N-H Bend) | 1600 - 1500 | IR |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a critical tool for the molecular identification and structural elucidation of this compound. Through the analysis of its mass spectrum, valuable information regarding its molecular weight and fragmentation pathways can be obtained. This section will detail the expected mass spectral characteristics of this compound, drawing upon established fragmentation principles for amides, aromatic systems, and halogenated compounds, as well as comparative data from its isomers.

Molecular Ion Peak:

The molecular formula for this compound is C₁₁H₁₄BrNO. The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M⁺) and a peak at two mass units higher (M+2) appear with almost equal intensity. This distinctive isotopic pattern is a strong indicator for the presence of a single bromine atom in the molecule.

The nominal molecular weight of this compound is 255 g/mol (for the ⁷⁹Br isotope) and 257 g/mol (for the ⁸¹Br isotope). Therefore, the mass spectrum is expected to exhibit a pair of molecular ion peaks at m/z 255 and 257 of roughly equal abundance.

Major Fragmentation Pathways:

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo several fragmentation processes. The most common fragmentation patterns for N-aryl amides involve cleavage of the amide bond and fragmentation of the alkyl and aryl moieties. unl.ptrsc.orgnih.gov

One of the primary fragmentation pathways for amides is the cleavage of the N-CO bond. unl.ptrsc.orgnih.gov For this compound, this would lead to the formation of two key fragment ions:

Formation of the pivaloyl cation: Cleavage of the N-CO bond can result in the formation of the stable pivaloyl cation, [(CH₃)₃CCO]⁺, with a characteristic m/z of 85. This is often a prominent peak in the mass spectra of compounds containing a pivaloyl group.

Formation of the 3-bromoaniline (B18343) radical cation: The other part of the molecule, the 3-bromoaniline moiety, would form a radical cation [BrC₆H₄NH]⁺ with an m/z of 171 and 173, reflecting the bromine isotopes.

Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the tert-butyl group. This would lead to the formation of a stable tert-butyl cation, [(CH₃)₃C]⁺, at m/z 57. This is a very common fragment for compounds containing a tert-butyl group.

Further fragmentation of the brominated aromatic ring is also possible. The initial 3-bromoaniline radical cation (m/z 171/173) can lose the bromine atom to form a phenylaminyl cation at m/z 92. chegg.comnist.govchegg.com Subsequent loss of HCN from this fragment could lead to a peak at m/z 65.

Predicted Mass Spectrum Data:

Based on the analysis of related compounds and general fragmentation rules, the following table summarizes the predicted major fragments for this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure of Fragment | Significance |

| 255/257 | Molecular Ion [M]⁺ | [C₁₁H₁₄⁷⁹/⁸¹BrNO]⁺ | Confirms the molecular weight and the presence of one bromine atom. |

| 171/173 | [BrC₆H₄NH]⁺ | 3-bromoaniline radical cation | Result of N-CO bond cleavage. |

| 172 | [C₆H₅Br]⁺ | Bromobenzene radical cation | Loss of the amide group. |

| 92 | [C₆H₅NH]⁺ | Phenylaminyl cation | Loss of Br from the 3-bromoaniline fragment. |

| 85 | [(CH₃)₃CCO]⁺ | Pivaloyl cation | Result of N-CO bond cleavage. |

| 57 | [(CH₃)₃C]⁺ | tert-butyl cation | Cleavage of the C-C bond adjacent to the carbonyl group. |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Loss of HCN from the phenylaminyl cation. |

Chemical Reactivity and Mechanistic Investigations

Amide and Aryl Halide Reactivity Profiles

The reactivity of N-(3-bromophenyl)-2,2-dimethylpropanamide is characterized by the distinct chemistries of the amide linkage and the aryl halide. The amide group is generally stable but can participate in reactions under specific conditions, while the bromo-substituted aromatic ring is a versatile handle for various organic transformations.

The bromophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring govern the regioselectivity of these reactions. The amide group (-NHCOC(CH₃)₃) is an ortho, para-directing activator, while the bromine atom is a deactivating ortho, para-director. The positions ortho and para to the amide group are activated, and the positions ortho and para to the bromine are deactivated. The interplay of these effects will determine the substitution pattern.

Nucleophilic aromatic substitution (SNAr) on the aryl halide is also a potential reaction pathway, although it typically requires strong activation by electron-withdrawing groups or the use of specific catalysts. The carbon-bromine bond can be targeted by nucleophiles, leading to the displacement of the bromide ion.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | N-(3-bromo-4-nitrophenyl)-2,2-dimethylpropanamide and N-(3-bromo-6-nitrophenyl)-2,2-dimethylpropanamide |

| Bromination | Br₂, FeBr₃ | N-(3,4-dibromophenyl)-2,2-dimethylpropanamide and N-(3,6-dibromophenyl)-2,2-dimethylpropanamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the positions ortho and para to the activating amide group. |

| Nucleophilic Aromatic Substitution | ||

| Amination | Primary or secondary amine, strong base, heat | N-(3-aminophenyl)-2,2-dimethylpropanamide derivative |

| Hydroxylation | Strong base, high temperature and pressure | N-(3-hydroxyphenyl)-2,2-dimethylpropanamide |

The oxidation and reduction of this compound can target either the amide functionality or the aryl bromide. The amide group is relatively resistant to both oxidation and reduction under standard conditions. The aryl bromide, however, can undergo reductive dehalogenation or participate in oxidative addition reactions, which are key steps in many cross-coupling reactions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | ||

| Side-chain oxidation | Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) | The tert-butyl group and the amide are generally resistant. The aromatic ring may be degraded under harsh conditions. |

| Reduction | ||

| Dehalogenation | H₂, Pd/C, base or other reducing agents like NaBH₄ with a catalyst | N-phenyl-2,2-dimethylpropanamide |

| Birch Reduction | Na, NH₃, alcohol | Reduction of the aromatic ring |

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 3-bromoaniline (B18343) and 2,2-dimethylpropanoic acid (pivalic acid). The rate of hydrolysis is influenced by the steric hindrance of the bulky tert-butyl group, which can shield the carbonyl carbon from nucleophilic attack. Under harsh conditions, further degradation of the resulting products may occur. A mild protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using NaOH in methanol/dichloromethane (B109758) or methanol/dioxane at room temperature or under reflux. researchgate.net

| Reaction Type | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | 3-bromoaniline hydrochloride and 2,2-dimethylpropanoic acid |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), heat | 3-bromoaniline and sodium 2,2-dimethylpropanoate |

Radical Reaction Pathways and Cyclization Studies

Radical reactions provide a powerful avenue for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through intramolecular cyclization and photoinduced processes.

N-aryl amides are valuable precursors for the synthesis of heterocyclic compounds, such as indolones, through intramolecular radical cyclization. rsc.org For this compound, a radical can be generated on the aryl ring, which can then attack the amide carbonyl group or a suitably positioned double bond to form a new ring system. This transformation can be initiated by various radical initiators or through photoredox catalysis. The cyclization of related N-aryl amides has been shown to be a viable method for the synthesis of pharmaceutically important 3-amino oxindoles. rsc.org

A plausible pathway involves the formation of an aryl radical at the position ortho to the amide group, followed by cyclization onto the amide nitrogen or carbonyl carbon, leading to the formation of an oxindole (B195798) derivative.

Photoinduced electron transfer (PET) is a key process in initiating radical reactions of N-aryl amides. researchgate.netmanchester.ac.uk Upon absorption of light, this compound can be excited to a higher energy state. In the presence of a suitable electron donor or acceptor, an electron can be transferred, leading to the formation of a radical ion.

Specifically, single-electron reduction of the aryl bromide moiety can lead to a radical anion intermediate. This species can then undergo fragmentation, losing a bromide ion to generate an aryl radical. This aryl radical can then participate in various reactions, including intramolecular cyclization as described above, or intermolecular reactions with other species in the reaction mixture. The photochemical behavior of related N-aryl substituted compounds has been shown to be strongly dependent on the substituents on the N-aryl group. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the phenyl ring provides a reactive site for such transformations.

The Hirao coupling is a palladium-catalyzed reaction that forms a carbon-phosphorus bond, typically between an aryl halide and a hydrophosphoryl compound such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. nih.govnih.govwikipedia.org This reaction is a valuable method for the synthesis of arylphosphonates and related compounds. nih.govresearchgate.net

Given its structure, this compound can be expected to participate in Hirao coupling reactions. The aryl bromide moiety would serve as the electrophilic partner, reacting with a phosphorus nucleophile in the presence of a palladium catalyst. A typical reaction would involve treating the compound with a dialkyl phosphite, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or a system generated in situ from palladium(II) acetate (B1210297) and a phosphine ligand, and a base like triethylamine (B128534). nih.govnih.gov The expected product would be the corresponding diethyl (3-pivalamidophenyl)phosphonate.

The scope of the Hirao coupling is broad, tolerating a variety of functional groups on the aryl halide. nih.govwikipedia.org This suggests that the amide functionality in this compound would be compatible with the reaction conditions. The choice of catalyst and ligands can be crucial for achieving high yields, with systems like Pd(OAc)₂/dppf (1,1'-bis(diphenylphosphino)ferrocene) showing improved efficiency and broader substrate scope, even allowing for the use of aryl chlorides in some cases. nih.govresearchgate.net

Recent advancements have also demonstrated a decarbonylative variation of the Hirao coupling where the N-C(O) bond of an amide is cleaved, allowing for the direct phosphonation of the aryl group. wikipedia.org This opens up an alternative pathway for the utilization of amide-containing substrates in C-P bond formation.

Table 1: Examples of Catalytic Systems Used in Hirao Coupling Reactions

| Catalyst Precursor | Ligand | Base | Solvent | Reference |

| Pd(PPh₃)₄ | - | Et₃N | Toluene | nih.gov |

| Pd(OAc)₂ | PPh₃ | Et₃N | Ethanol (B145695) | nih.gov |

| Pd(OAc)₂ | dppf | i-Pr₂NEt | CH₃CN or DMF | nih.gov |

| Pd(OAc)₂ | dppb | K₂CO₃ | DMSO | nih.gov |

The generally accepted mechanism for the Hirao coupling reaction is analogous to other palladium-catalyzed cross-coupling cycles and consists of three main steps: oxidative addition, transmetalation (or in this case, a related ligand exchange/deprotonation sequence), and reductive elimination. nih.govwikipedia.org

The catalytic cycle is believed to initiate with a Pd(0) species, which may be introduced directly as Pd(PPh₃)₄ or formed in situ from a Pd(II) precursor like Pd(OAc)₂. nih.govmdpi.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate, Aryl-Pd(II)-Br(L)₂, where 'Aryl' is the 3-(2,2-dimethylpropanamido)phenyl group and 'L' represents the phosphine ligands. nih.gov

Ligand Exchange and Deprotonation: The hydrophosphoryl compound, for example, diethyl phosphite, coordinates to the palladium center. The trivalent tautomeric form of the phosphite, (RO)₂POH, is thought to be the reactive species. nih.gov In the presence of a base (e.g., triethylamine), the coordinated phosphite is deprotonated to form a phosphonate (B1237965) anion. This anion then displaces the bromide ligand from the palladium complex.

Reductive Elimination: The final step is the reductive elimination of the aryl group and the phosphonate group from the palladium center. This step forms the C-P bond of the final product, the arylphosphonate, and regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. nih.gov

The nature of the ligands and the specific >P(O)H reagent can influence the efficiency of the catalytic cycle. mdpi.com For instance, the use of bidentate ligands like dppf can stabilize the palladium catalyst and promote the desired reaction pathway. nih.gov In some cases, the hydrophosphoryl reagent itself can act as a ligand for the palladium center. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of the molecule. These methods provide a theoretical framework for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. frontiersin.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For N-(3-bromophenyl)-2,2-dimethylpropanamide, DFT calculations, typically using a basis set like B3LYP/6-311G, would be performed to optimize the molecular geometry to its lowest energy state.

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, vibrational analysis based on DFT calculations can predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and appears as a peak in the calculated spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound Note: This data is representative of typical DFT calculation outputs and serves an illustrative purpose.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.24 |

| N-C (amide) | 1.36 |

| C-Br | 1.91 |

| Bond Angles (°) ** | |

| O=C-N | 122.5 |

| C-N-C (phenyl) | 128.0 |

| Dihedral Angles (°) ** | |

| C-C-N-C | 178.5 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. The aromatic ring and the amide group are key regions influencing the electronic properties and the HOMO-LUMO gap.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis Note: This table explains the significance of FMO parameters.

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability. The phenyl ring and amide nitrogen lone pair would contribute significantly. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability. The π-system of the aromatic ring is a likely location. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. chemrxiv.org The MESP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MESP would show a strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A positive potential would be expected around the amide hydrogen, making it a potential hydrogen bond donor. chemrxiv.org

The Electron Localization Function (ELF) provides a measure of electron localization, helping to distinguish different types of chemical bonds (covalent, ionic) and lone pairs of electrons. researchgate.net An ELF map for this compound would clearly show high localization around the C-C and C-H bonds, the lone pairs on the oxygen and nitrogen atoms, and the covalent C-Br bond.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

Active site binding analysis involves docking this compound into the active site of a specific protein target. The simulation's scoring function then estimates the binding affinity (e.g., in kcal/mol). The results provide a detailed 3D model of the protein-ligand complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The bromophenyl ring can participate in hydrophobic and π-stacking interactions, while the bromine atom can form halogen bonds, which are increasingly recognized as important in ligand binding. The bulky tert-butyl group can fit into hydrophobic pockets within the active site.

The N-(3-bromophenyl) moiety is a key structural feature in several known inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial enzymes in cell signaling pathways often dysregulated in cancer. nih.gov For instance, derivatives like N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent RTK inhibitors, targeting enzymes such as PDGFRβ and VEGFR-2. nih.gov Another related compound, N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide, is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGF-R) tyrosine kinase. nih.gov

Modeling studies involving docking this compound into the ATP-binding site of various RTKs could reveal its potential as an inhibitor. These simulations would assess its ability to form favorable interactions with key amino acid residues in the kinase domain, mimicking the binding of ATP and thereby blocking the enzyme's activity. The 3-bromophenyl group is often critical for establishing interactions within a hydrophobic region of the kinase active site.

Table 3: Potential Interactions in RTK Inhibition Modeling Note: This table outlines hypothetical interactions based on the docking of this compound into a generic RTK active site.

| Molecular Moiety | Type of Interaction | Potential Interacting Residue(s) |

| Amide N-H | Hydrogen Bond (Donor) | Backbone carbonyl of a "hinge region" amino acid (e.g., Alanine, Cysteine). |

| Amide C=O | Hydrogen Bond (Acceptor) | Side chain of a "gatekeeper" residue (e.g., Threonine). |

| Bromophenyl Ring | Hydrophobic / π-π Stacking | Phenylalanine, Leucine, Valine. |

| Bromine Atom | Halogen Bond | Backbone carbonyl or electron-rich side chain. |

| tert-Butyl Group | Hydrophobic Interaction | Hydrophobic pocket near the active site. |

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly divided into ligand-based and structure-based methods. For a compound like this compound, both approaches could be employed to identify potential biological targets and, consequently, its therapeutic applications.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. In a hypothetical SBVS campaign for this compound, the compound would be docked into the binding sites of various known protein structures. The docking process predicts the preferred orientation of the molecule when bound to form a stable complex. Scoring functions are then used to estimate the binding affinity. This process can efficiently screen thousands of potential targets, prioritizing those with the highest predicted affinity for experimental validation.

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of molecules known to be active for a particular target. If a set of active compounds with structural similarity to this compound were known, their shared chemical features, or pharmacophore, could be used to screen for other molecules with similar properties.

The process of a typical virtual screening workflow for hit identification involving a compound like this compound is outlined in the table below.

| Step | Methodology | Description | Application to this compound |

|---|---|---|---|

| 1 | Library Preparation | A database of small molecules is prepared for screening. This involves generating 3D conformations and assigning appropriate chemical properties. | This compound would be included in a library of diverse compounds. |

| 2 | Target Selection | A biological target (e.g., a protein) is chosen based on its role in a disease pathway. | Potential targets could be selected based on the known activities of similar bromophenyl amide compounds. |

| 3 | Docking (SBVS) | The compound library is docked into the active site of the target protein. | The binding mode and affinity of this compound to the selected targets would be predicted. |

| 4 | Scoring and Ranking | Compounds are scored based on their predicted binding affinity and ranked. | This compound would be ranked against other compounds in the library for each target. |

| 5 | Hit Selection | Top-ranking compounds are selected as "hits" for further experimental testing. | If highly ranked, this compound would be identified as a potential hit for a specific biological target. |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Topology Analysis (MFTA)

QSAR and MFTA are computational methods that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.

Development of Predictive Models for Biological Activity

A QSAR model is a mathematical equation that relates a set of molecular descriptors to the biological activity of a series of compounds. To develop a predictive QSAR model for a class of compounds including this compound, a training set of structurally related molecules with known biological activities would be required.

The general steps for developing a predictive QSAR model are as follows:

Data Set Collection: A series of structurally similar compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Molecular Field Topology Analysis (MFTA) is a specific type of 3D-QSAR that uses local physicochemical parameters of atoms to create descriptors. MFTA involves the superposition of the training set of molecules to construct a molecular supergraph, which allows for the generation of uniform descriptor vectors for each molecule.

Molecular Descriptors for Structure-Activity Correlations

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. bldpharm.com They can be classified into several categories, including:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about interatomic distances and molecular surface area.

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moments, and orbital energies.

Physicochemical descriptors: These relate to properties like lipophilicity (logP) and solubility.

For this compound, a range of molecular descriptors could be calculated to build a QSAR model. The table below provides examples of descriptors and their potential relevance to the biological activity of this compound.

| Descriptor Class | Example Descriptor | Potential Relevance for this compound |

|---|---|---|

| Topological | Wiener Index | Relates to the overall size and shape of the molecule, which can influence its ability to fit into a binding pocket. |

| Geometrical | Molecular Surface Area | Affects the molecule's interaction with its environment and potential binding partners. |

| Electronic | Partial Atomic Charges | The bromine atom and the amide group create specific electronic features that can be crucial for electrostatic interactions with a target. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties. |

In a hypothetical MFTA study of a series of bromophenyl amides, local atomic descriptors such as partial charge, van der Waals radius, and local lipophilicity would be calculated for each atom. The analysis would reveal which atomic positions and which physicochemical properties are critical for enhancing biological activity, thereby guiding the synthesis of more potent analogs.

Design and Synthesis of Derivatives and Analogues

Modification of the Aryl Moiety

The bromophenyl ring is a key site for introducing structural diversity. Modifications range from simple repositioning of the bromo substituent to the introduction of various functional groups and the construction of complex fused heterocyclic systems.

The position of the bromine atom on the phenyl ring can significantly influence the compound's physicochemical properties and biological activity. Besides the meta-substituted (3-bromo) parent compound, ortho- (2-bromo) and para- (4-bromo) isomers are common analogues. The synthesis of these isomers typically follows the general amidation reaction between the corresponding bromo-substituted aniline (B41778) and pivaloyl chloride.

For instance, N-(2-bromophenyl)-2,2-dimethylpropanamide is a known positional isomer. nih.gov Similarly, N-(4-bromophenyl) analogues have been synthesized and studied in various contexts. bldpharm.com The general synthetic approach involves the acylation of the appropriately substituted aniline with pivaloyl chloride, often in the presence of a base like triethylamine (B128534) or in a buffered medium. nih.gov

Table 1: Positional Isomers of Bromo-Substituted N-Phenyl-2,2-dimethylpropanamide

| Compound Name | Position of Bromine | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| N-(2-bromophenyl)-2,2-dimethylpropanamide | ortho | 65854-92-4 | C₁₁H₁₄BrNO | 256.14 |

| N-(3-bromophenyl)-2,2-dimethylpropanamide | meta | 56953-11-2 | C₁₁H₁₄BrNO | 256.14 |

| N-(4-bromophenyl)-2,2-dimethylpropanamide | para | 30368-60-4 | C₁₁H₁₄BrNO | 256.14 |

Introducing other functional groups onto the aryl ring can further modulate the molecule's properties. Standard aromatic substitution reactions or the use of pre-functionalized anilines are common strategies.

Chloro-Substituted Derivatives: The synthesis of dichloro-substituted analogues, such as N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide, has been reported. researchgate.net These compounds are typically prepared by the reaction of the corresponding dichlorinated aniline with pivaloyl chloride.

Amino-Substituted Derivatives: Amino groups can be introduced to the phenyl ring, leading to compounds like 2-Amino-3-(3-bromophenyl)-N,N-dimethylpropanamide. bldpharm.com The synthesis of such compounds may involve multi-step sequences, starting from a bromophenyl precursor that is later functionalized with an amino group.

Hydroxy-Substituted Derivatives: Hydroxylated analogues, for example, N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide, have been synthesized. bldpharm.com Another related example is (2S)-N-(3-bromophenyl)-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-(4-methoxyphenyl)propanamide, which incorporates a hydroxyl group on a different part of a more complex aniline precursor. nih.gov The synthesis often starts with a hydroxy-substituted bromophenylamine.

The N-aryl amide linkage can serve as a precursor for the construction of more complex, fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Pyrrolo[2,3-d]pyrimidines: These bicyclic heterocycles are of significant interest as kinase inhibitors and antiviral agents. nih.govnih.gov General synthetic routes often involve the construction of the pyrimidine (B1678525) ring onto a pyrrole (B145914) core or vice versa. While direct synthesis from this compound is not explicitly detailed, related N-aryl amides can be cyclized to form such systems. For example, multi-component reactions involving substituted uracils and arylglyoxals can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx Another approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate aminobenzoate, followed by further modifications. mdpi.com

Pyrimido[4,5-b]indoles: This tricyclic system has been synthesized incorporating the 3-bromophenyl moiety. A four-component reaction using indole-3-carboxaldehydes, a 3-bromobenzaldehyde, and ammonium (B1175870) iodide as the nitrogen source has been developed to produce 2-(3-bromophenyl)-9H-pyrimido[4,5-b]indole. mdpi.com This demonstrates how the substituted phenyl group can be incorporated into a fused heterocyclic system. Other synthetic strategies involve the cyclocondensation of functionalized pyrimidines or indoles. sharif.edusemanticscholar.org

Table 2: Examples of Fused Heterocyclic Derivatives

| Heterocyclic System | Example Compound | Synthetic Precursors | Reference |

|---|---|---|---|

| Pyrimido[4,5-b]indole | 2-(3-Bromophenyl)-9H-pyrimido[4,5-b]indole | Indole-3-carboxaldehyde, 3-Bromobenzaldehyde, Ammonium iodide | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide derivatives | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Ethyl-4-aminobenzoate | mdpi.com |

Modification of the Propanamide Backbone

Alterations to the 2,2-dimethylpropanamide portion of the molecule provide another layer of structural diversification.

Modifying the alkyl groups on either the alpha-carbon or the amide nitrogen can impact the steric and electronic properties of the compound.

Substitution on the α-Carbon: The gem-dimethyl group is a characteristic feature of the pivaloyl moiety. Synthesizing analogues with different alkyl groups at this position, such as a single methyl or ethyl group, would require starting with the corresponding acyl chloride (e.g., propionyl chloride or isobutyryl chloride) instead of pivaloyl chloride.

Substitution on the Amide Nitrogen: N-alkylation of the amide can be achieved, though it is often challenging. For related structures, N-alkyl propanamides have been prepared via azide (B81097) coupling of a propanhydrazide with various amines. nih.gov This would result in tertiary amides.

Introducing heteroatoms, such as oxygen or chlorine, directly onto the amide nitrogen atom creates reactive and structurally unique analogues.

N-Hydroxy Derivatives: The compound N-(3-bromophenyl)-N-hydroxy-2,2-dimethylpropanamide has been described. ontosight.ai This N-hydroxyamide introduces a hydroxyl group on the amide nitrogen, altering its electronic properties and hydrogen bonding capabilities.

N-Chloro Derivatives: N-chloroamides can be synthesized from the corresponding secondary amides. The electrophilic chlorination of ortho-substituted secondary anilides using reagents like trichloroisocyanuric acid (TCCA) has been shown to be an efficient method for producing N-chloroamides. rsc.orgresearchgate.net This method is applicable to N-aryl amides and creates a reactive N-Cl bond.

N-Alkoxy Derivatives: N-alkoxyamides are another class of derivatives where an oxygen atom is introduced next to the amide nitrogen. The synthesis of aryl N-methoxyamides has been explored for their potential as GPR119 agonists. nih.gov Furthermore, electrochemical methods have been developed for the dimerization of N-alkoxyamides to form hydrazines. acs.org

: Development of Hybrid Molecules and Conjugates

The structural framework of this compound offers a versatile platform for the synthesis of complex derivatives and hybrid molecules. The presence of an aryl bromide moiety is particularly advantageous, as it serves as a key functional group for transition-metal-catalyzed cross-coupling reactions. This enables the strategic linkage of the core structure to various heterocyclic systems and functional groups, leading to the development of novel chemical entities.

Amide-Linked Heterocyclic Systems (e.g., Benzotriazolylpropanamides, Barbituric Acid Derivatives)

The covalent attachment of heterocyclic systems to the phenyl ring of this compound can be achieved through the formation of a carbon-nitrogen bond at the site of the bromo substituent. This approach allows for the integration of pharmacologically relevant heterocyclic scaffolds, such as benzotriazole (B28993) and barbituric acid, with the N-phenylpropanamide core.

Benzotriazolylpropanamides

The synthesis of N-aryl benzotriazoles from aryl halides is a well-established transformation, typically accomplished through copper-catalyzed cross-coupling reactions, often referred to as the Ullmann condensation or Ullmann-type reactions. researchgate.netwikipedia.org In this approach, the aryl bromide of this compound can be coupled with 1H-benzotriazole in the presence of a copper(I) catalyst, a suitable ligand, and a base.

The reaction involves the N-arylation of the benzotriazole ring system. nih.gov It is important to note that since 1H-benzotriazole exists as a mixture of 1H and 2H tautomers, the arylation can occur on either the N1 or N2 position, potentially leading to a mixture of isomeric products. chemrxiv.org The choice of solvent, base, and ligand can influence the reaction's efficiency and regioselectivity. Dichloromethane (B109758) and dimethylformamide (DMF) are commonly employed solvents, with bases such as potassium carbonate or cesium carbonate facilitating the reaction. researchgate.netmdpi.com

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Benzotriazole with an Aryl Bromide

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| 1 | CuI (8 mol%) | N-(4-thiazolylmethyl)morpholine N-oxide (16 mol%) | K₂CO₃ | DMF | 130 | 85 | researchgate.net |

| 2 | CuI | 1,10-phenanthroline | Cs₂CO₃ | DMF | 110 | High | mdpi.com |

| 3 | CuI | None | K₂CO₃ | DMF | 120 | Good | researchgate.net |

Barbituric Acid Derivatives

Barbituric acid and its derivatives are a class of compounds known for their diverse biological activities. libretexts.org The synthesis of hybrid molecules linking the this compound scaffold to a barbiturate (B1230296) ring can be envisioned through palladium-catalyzed cross-coupling reactions. While the traditional synthesis of barbiturates involves the condensation of malonic esters with urea, modern cross-coupling methods allow for the direct arylation of pre-formed heterocyclic rings. libretexts.org

Specifically, the palladium-catalyzed α-arylation of β-dicarbonyl compounds provides a route to C5-arylated barbiturates. nih.gov This reaction couples an aryl halide with the acidic C-H bond at the 5-position of the barbiturate ring. Alternatively, N-arylation of the barbiturate ring, analogous to the Buchwald-Hartwig amination, can be employed to form a direct link between the phenyl ring and a nitrogen atom of the heterocycle. This transformation would utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the N-H bond of barbituric acid with the aryl bromide. nih.gov

Table 2: Plausible Conditions for Palladium-Catalyzed Arylation of Barbiturates

| Coupling Type | Catalyst | Ligand | Base | Solvent | Temperature | Ref |

| C5-Arylation | Pd(t-Bu₃P)₂ | Xphos | Cs₂CO₃ | 1,4-Dioxane | Reflux | nih.gov |

| N-Arylation (Proposed) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110°C | (General) |

Phosphonate-Containing Derivatives

The introduction of a phosphonate (B1237965) group onto the aromatic ring of this compound can be effectively achieved via the Hirao cross-coupling reaction. nih.gov This palladium-catalyzed process is a powerful method for forming carbon-phosphorus bonds by reacting aryl halides with H-phosphonates, such as diethyl phosphite (B83602). wikipedia.orgnih.gov The reaction has broad substrate scope and has been extensively developed since its initial discovery. mdpi.com

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a ligand exchange step where the halide is replaced by the phosphite anion, and the final step is a reductive elimination that forms the arylphosphonate product and regenerates the Pd(0) catalyst. mdpi.com

A variety of palladium sources can be used, including pre-formed catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from precursors like palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with phosphine ligands. nih.gov The use of bidentate phosphine ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), has been shown to improve reaction efficiency and scope, allowing for lower catalyst loadings. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N), to neutralize the hydrogen halide formed during the reaction. While palladium is the most common catalyst, nickel-based systems have also been employed for P-C cross-coupling reactions. mdpi.com

Table 3: Selected Catalyst Systems for the Hirao Cross-Coupling of Aryl Bromides

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Conditions | Ref |

| 1 | Pd(PPh₃)₄ (5 mol%) | - | Et₃N | Toluene or neat | 100-120°C | nih.govwikipedia.org |

| 2 | Pd(OAc)₂ (1 mol%) | dppf (1.2 mol%) | Et₃N | Dioxane | 100°C | nih.gov |

| 3 | Pd(OAc)₂ | dppb | Et₃N | DMSO | 80°C | nih.gov |

| 4 | NiCl₂ | PPh₃ | Et₃N | Acetonitrile | 80°C | mdpi.com |

Exploration of Bioactivity Profiles and Potential Research Applications

Enzyme Modulation and Inhibition Studies

The potential for N-(3-bromophenyl)-2,2-dimethylpropanamide to act as a modulator or inhibitor of enzymes is an area of theoretical interest, particularly concerning receptor tyrosine kinases (RTKs) and their role in angiogenesis.

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

While direct studies on this compound as an RTK inhibitor have not been identified in the public domain, the N-(3-bromophenyl) moiety is a component of more complex molecules that have been investigated for this purpose. For instance, a series of N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines were designed and synthesized as multitargeted RTK inhibitors. These compounds demonstrated potent dual inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key RTKs involved in angiogenesis. This suggests that the N-(3-bromophenyl) group can be a pharmacophore in the design of RTK inhibitors, although the specific inhibitory activity of this compound itself has not been characterized.

Anti-Angiogenic Research Perspectives

The process of angiogenesis, the formation of new blood vessels, is critical in tumor growth and metastasis, making anti-angiogenic agents a key focus of cancer research. The inhibition of RTKs like VEGFR-2 is a primary mechanism for disrupting angiogenesis. Given the inclusion of the N-(3-bromophenyl) group in known RTK inhibitors with anti-angiogenic properties, it is plausible that this compound could be investigated for similar activities. However, at present, there are no published studies specifically evaluating the anti-angiogenic effects of this compound.

Antimicrobial Research Applications

The investigation of brominated compounds for antimicrobial properties is an active area of research. While some related compounds have been studied, there is a lack of specific data on the antimicrobial activity of this compound. For example, research into the related compound, N-(3-Bromophenyl)-N-hydroxy-2,2-dimethylpropanamide, has been suggested to potentially include exploration of its antimicrobial properties, but no definitive findings have been published. Similarly, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown some activity against Gram-positive bacteria, though this compound differs in its substitution pattern and the presence of a hydroxyl group.

Anticancer Research Perspectives

The potential of this compound in anticancer research remains largely unexplored in publicly accessible studies. While the bromophenyl moiety is found in some molecules with demonstrated anticancer activity, such as certain brominated coelenteramines where a 4-bromophenyl group was found to be important, this does not directly translate to the subject compound. The availability of N-(3-Bromophenyl)-3-chloro-2,2-dimethylpropanamide for proteomics research suggests that compounds of this class are used in cancer-related studies, but specific cytotoxic or anticancer data for this compound is not available.

Role as Building Blocks in Organic Synthesis and Material Science

This compound and its analogs are recognized for their utility as intermediates in chemical synthesis. The presence of a reactive bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. Several chemical suppliers list this compound and its isomers for research and development purposes, underscoring its role as a synthetic intermediate. There is also general interest in using N,N-dimethylpropanamide derivatives in polymer synthesis and as components in specialized materials, although specific applications for the 3-bromo-substituted variant are not detailed in the available literature.

Investigation in Pest Control Research (e.g., Repellent Chemotypes)

Currently, there is no available research to suggest that this compound has been investigated for applications in pest control. While other classes of aromatic amides, such as trifluoromethylphenyl amides, have been studied for their insecticidal and repellent properties against vectors like Aedes aegypti mosquitoes, this line of inquiry has not been extended to this compound in any published research.

Mechanistic Studies of Biological Interactions

Comprehensive searches of scientific literature and patent databases did not yield specific mechanistic studies detailing the biological interactions of this compound. There is a notable absence of published research investigating the specific molecular targets, signaling pathways, or enzymatic inhibition associated with this compound.

While the chemical structure of this compound is documented in various chemical databases, dedicated studies to elucidate its mechanism of action at a biological level are not publicly available. Consequently, there are no detailed research findings, binding affinities, or enzyme kinetics data to report.

Further research would be required to identify any potential biological targets and to understand the molecular interactions that may underlie any observed bioactivity. Such studies could involve a range of biochemical and cellular assays, including but not limited to:

Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors.

Enzyme Inhibition Assays: To screen for inhibitory activity against a panel of relevant enzymes.

Cellular Pathway Analysis: To investigate the effect of the compound on specific signaling pathways within cells.

Without such foundational research, any discussion of the mechanistic studies of biological interactions for this compound would be purely speculative.

Q & A

Q. What are the common synthetic routes for N-(3-bromophenyl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves bromination of precursor aromatic compounds. For example:

- Direct Bromination : Reacting 2,2-dimethylpropanamide derivatives with brominating agents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃) at controlled temperatures (40–60°C) to ensure regioselectivity at the 3-position of the phenyl ring .

- Stepwise Synthesis : Coupling 3-bromoaniline with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by neutralization with aqueous NaHCO₃ to yield the product (typical yields: 75–84%) .

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust stoichiometry (e.g., 1.2 equivalents of brominating agent) and reaction time (6–12 hrs) for higher purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- NMR : The NMR spectrum shows characteristic peaks: aromatic protons (δ 7.2–7.5 ppm, multiplet for 3-bromophenyl), amide NH (δ 8.8–9.6 ppm, exchangeable), and tert-butyl CH₃ (δ 1.2–1.3 ppm, singlet) .

- X-ray Crystallography : Single-crystal analysis reveals key structural features, such as the dihedral angle between the amide group and phenyl ring (e.g., 85.66° in related analogs) and hydrogen-bonding networks (e.g., N–H···O interactions) stabilizing the crystal lattice .

Methodological Note : Use SHELXL for structure refinement, ensuring R-factor convergence below 0.06 for high reliability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on electronic effects and reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. For example, the electron-withdrawing bromine atom directs reactivity toward meta-substitution, consistent with experimental observations .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to explain deviations in yield (e.g., polar aprotic solvents enhance nucleophilic acylation efficiency) .

Case Study : Discrepancies in reaction rates between theoretical and experimental data may arise from unaccounted steric hindrance from the tert-butyl group, which DFT models can quantify by analyzing bond angles and torsional strain .

Q. What strategies address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation, promoting ordered crystal growth .

- Temperature Gradients : Gradual cooling (e.g., 25°C → 4°C over 48 hrs) minimizes lattice defects.

- Handling Twinning : For twinned crystals, employ the TWINABS module in SHELXL to refine data and resolve overlapping reflections .

Data Interpretation : Compare experimental bond lengths (e.g., C=O: 1.242 Å, C–N: 1.333 Å) with DFT-optimized geometries to validate resonance effects in the amide group .

Q. How does the compound’s electronic structure influence its biological activity, such as enzyme inhibition?

Answer:

- PTEN Inhibition : The tert-butyl group enhances lipophilicity, improving membrane permeability, while the bromine atom stabilizes π-π interactions with aromatic residues in the enzyme’s active site (e.g., IC₅₀ values < 100 nM in PTEN inhibition assays) .

- SAR Studies : Modify the phenyl ring with electron-donating groups (e.g., –OCH₃) to assess changes in binding affinity using SPR or ITC .

Experimental Design : Pair in vitro assays (e.g., fluorescence polarization) with molecular docking (AutoDock Vina) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.